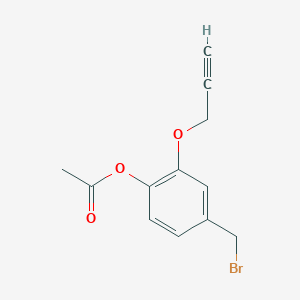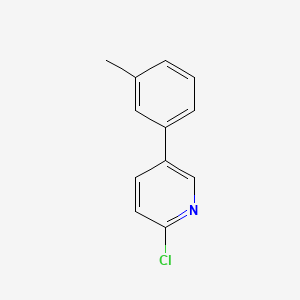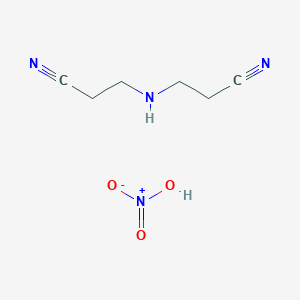![molecular formula C18H18OS2 B13985152 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one CAS No. 69814-22-8](/img/structure/B13985152.png)
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C18H18OS2 It is characterized by the presence of a cyclopentanone ring substituted with a bis(phenylsulfanyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with bis(phenylsulfanyl)methane under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Bis(phenylsulfanyl)methane: A compound with two phenylsulfanyl groups attached to a methane carbon.
Sulfoxides and Sulfones: Oxidized derivatives of phenylsulfanyl compounds.
Uniqueness
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is unique due to the combination of a cyclopentanone ring with bis(phenylsulfanyl)methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
69814-22-8 |
|---|---|
Formule moléculaire |
C18H18OS2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3-[bis(phenylsulfanyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C18H18OS2/c19-15-12-11-14(13-15)18(20-16-7-3-1-4-8-16)21-17-9-5-2-6-10-17/h1-10,14,18H,11-13H2 |
Clé InChI |
WIXFAISMALCULJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)


![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)









![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
